molecular formula C18H21ClN4O4S B2680886 N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921524-79-0

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2680886
CAS No.: 921524-79-0
M. Wt: 424.9
InChI Key: YRNFVMCQLSYJQD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O4S and its molecular weight is 424.9. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides like acetochlor and metolachlor in human and rat liver microsomes. This study is significant for understanding the metabolic pathways and potential bioactivation of similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Chloroacetamide Inhibition of Fatty Acid Synthesis

A study on the inhibition of fatty acid synthesis by chloroacetamides like alachlor and metazachlor in green algae offers insights into the biochemical impact of these herbicides, which could be relevant for understanding the biological interactions of related compounds (Weisshaar & Böger, 1989).

Anticancer Activities of Imidazole-Thioacetamide Derivatives

Duran and Demirayak (2012) synthesized imidazole-thioacetamide derivatives and evaluated their anticancer activities. This research might provide a foundation for exploring the anticancer potential of similar structures, including the compound (Duran & Demirayak, 2012).

Properties

IUPAC Name

2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4S/c1-27-15-5-2-11(19)6-14(15)22-17(26)10-28-18-20-7-13(9-24)23(18)8-16(25)21-12-3-4-12/h2,5-7,12,24H,3-4,8-10H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNFVMCQLSYJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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